molecular formula C8H13ClN2S2 B1380869 2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride CAS No. 1864053-25-7

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride

Cat. No. B1380869
M. Wt: 236.8 g/mol
InChI Key: ZFWMZPRYLDTKOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride”, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition of NH-heterocycles1.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR spectroscopy and HRMS investigations1.



Chemical Reactions Analysis

The chemical reactions involving azetidine and thiazole derivatives can be quite diverse, depending on the functional groups attached to these rings1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, “2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride”, is 217.72 g/mol3.


Scientific Research Applications

Azetidine derivatives have been synthesized and studied for their potential applications . Here’s a brief overview:

  • Summary of the Application : Azetidine derivatives are used in the synthesis of new heterocyclic amino acid derivatives . These compounds contain azetidine and oxetane rings .
  • Methods of Application or Experimental Procedures : The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information4.


Future Directions

The future directions in the research of azetidine and thiazole derivatives could involve the development of new drugs with improved pharmacological activities1.


Please note that this information is based on the general properties of azetidine and thiazole derivatives, and may not apply directly to “2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride”. For more specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2.ClH/c1-6-4-11-8(10-6)12-5-7-2-9-3-7;/h4,7,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWMZPRYLDTKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Azetidin-3-ylmethyl)thio)-4-methylthiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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